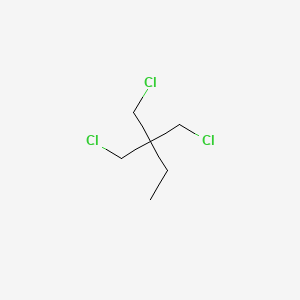

1,1,1-Tris(chloromethyl)propane

Description

BenchChem offers high-quality 1,1,1-Tris(chloromethyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Tris(chloromethyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,2-bis(chloromethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3/c1-2-6(3-7,4-8)5-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSVHDXSWICLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCl)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393720 | |

| Record name | 1,1,1-Tris(chloromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82925-88-0 | |

| Record name | 1,1,1-Tris(chloromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,1,1-Tris(chloromethyl)propane CAS number 82925-88-0

An In-Depth Technical Guide to

CAS Number: 82925-88-0 Synonyms: 1-Chloro-2,2-bis(chloromethyl)butane; Trichlorohydrin of Trimethylolpropane.[1][2]

Part 1: Executive Summary & Core Utility

(TCP) is a specialized

This structural geometry renders TCP a high-value scaffold in materials science and drug development.[1][2] It serves as a robust "hub" for constructing star polymers , dendrimers , and multivalent drug conjugates .[1][2] Its neopentyl structure confers exceptional hydrolytic stability, ensuring that the core remains intact under physiological conditions while allowing for selective functionalization at the periphery.[1][2]

Part 2: Chemical Architecture & Properties[1]

The molecule features a quaternary carbon bonded to one ethyl group and three chloromethyl groups.[2] The steric bulk of the central carbon significantly influences its reactivity, suppressing

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 189.51 g/mol | |

| Physical State | Low-melting solid / Liquid | MP approx. 42–44 °C [1].[1] Often handled as a liquid melt.[1][2] |

| Boiling Point | > 200 °C (est.[1][2] atm) | Distillable under high vacuum (e.g., ~125 °C @ 10 mmHg).[1][2] |

| Density | ~1.18 – 1.25 g/cm³ | Estimated based on chlorinated analogs.[1][2] |

| Solubility | Soluble | Dichloromethane, THF, Toluene, DMSO.[1][2] |

| Solubility | Insoluble | Water (Hydrophobic).[1] |

| Reactivity Profile | Neopentyl Electrophile | Resistant to hydrolysis; slow |

Part 3: Synthesis Protocol

Objective: Synthesis of from Trimethylolpropane (TMP).

Mechanism: Nucleophilic substitution of hydroxyl groups using Thionyl Chloride (

Reagents & Equipment:

-

Precursor: Trimethylolpropane (TMP) [CAS 77-99-6].[1]

-

Chlorinating Agent: Thionyl Chloride (

) (Excess).[1] -

Base/Catalyst: Pyridine (stoichiometric) or catalytic DMF.[1][2]

-

Solvent: Toluene or neat (if excess

is used). -

Equipment: Round-bottom flask, reflux condenser,

drying tube, gas scrubber (NaOH trap).[1][2]

Step-by-Step Methodology:

-

Setup: In a fume hood, charge a dry 3-neck flask with Trimethylolpropane (1.0 equiv) . If using a solvent, add dry Toluene.[1][2]

-

Addition: Equip the flask with a dropping funnel containing Thionyl Chloride (3.5 equiv) . Add Pyridine (3.0 equiv) to the flask as an acid scavenger.[1]

-

Reaction: Add

dropwise at room temperature.[1][2] Once addition is complete, heat the mixture to reflux (approx. 110 °C) for 12–24 hours. -

Workup: Cool the mixture. Quench excess

by careful addition of ice water.[1][2] -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Toluene.[1][2] Wash the organic phase with saturated

(to remove acid) and Brine.[2] -

Purification: Dry over

and concentrate. Purify via vacuum distillation to obtain the clear, colorless/pale-yellow product.[1][2]

Part 4: Drug Development Application – Dendritic Core Synthesis

Context: In drug delivery, "star polymers" increase the solubility and circulation time of therapeutic agents.[1][2] TCP acts as the trifunctional initiator . The most robust workflow involves converting the unreactive chlorides into highly reactive azides for "Click Chemistry" (CuAAC).[2]

Experimental Workflow: The "Click" Core Strategy

-

Activation (Chloride

Azide): -

Functionalization (Click Reaction):

Part 5: Visualizing the Pathways

Diagram 1: Synthesis of the Core Scaffold

Caption: Conversion of the triol TMP to the trichloride TCP via thionyl chloride mediated substitution.

Diagram 2: Drug Delivery Workflow (Chloride to Star Polymer)

Caption: Transformation of the TCP core into a multivalent drug delivery vehicle via Azide-Alkyne Click Chemistry.

Part 6: Safety & Handling

-

Alkylating Potential: While sterically hindered, TCP is an alkyl halide and should be treated as a potential alkylating agent (carcinogen suspect).[1][2] Use double gloves (Nitrile) and handle in a fume hood.[2]

-

Inhalation: The compound has low vapor pressure but can sublime.[1][2] Avoid dust/aerosol formation.[1][2]

-

Reaction Hazards:

References

-

ChemicalBook. 1,1,1-TRIS(CHLOROMETHYL)PROPANE Properties and Specifications.

-

ResearchGate. Synthesis and properties of 1,1,1-tris(azidomethyl)ethane (Analogous Protocol).

-

Organic Syntheses. Synthesis of Pentaerythrityl Trichlorohydrin (Analogous Chemistry).

Sources

Synthesis of 1,1,1-Tris(chloromethyl)propane: A Comprehensive Technical Guide

Executive Summary

1,1,1-Tris(chloromethyl)propane (CAS 82925-88-0), systematically known as 1-chloro-2,2-bis(chloromethyl)butane[1], is a highly valuable trifunctional aliphatic building block[2]. It is prominently utilized in the design of highly crosslinked polymers, dendrimers, and specialized active pharmaceutical ingredients (APIs). This technical guide details an optimized, self-validating synthetic route for its production from 1,1,1-tris(hydroxymethyl)propane (TMP) using thionyl chloride (SOCl₂).

Mechanistic Causality & Reaction Design

The conversion of the triol TMP (CAS 77-99-6)[3] to the corresponding trichloride involves a nucleophilic substitution mechanism. The experimental choices in this protocol are driven by specific mechanistic requirements:

-

Thermodynamic Driving Force (Thionyl Chloride): Thionyl chloride (SOCl₂)[4] is selected over other halogenating agents (like PCl₃ or HCl) because its byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—are gaseous. Their continuous evolution shifts the reaction equilibrium strictly to the right, ensuring complete conversion without the need for complex dehydrating agents[5].

-

Catalytic Intervention (DMF): The chlorination of neopentyl-like primary alcohols is often sterically hindered and sluggish. To overcome this, N,N-Dimethylformamide (DMF) is introduced as a catalyst[6]. DMF reacts with SOCl₂ to form the Vilsmeier-Haack intermediate (chloroiminium ion). This highly electrophilic species rapidly activates the hydroxyl groups, forming a chlorosulfite intermediate that collapses via an Sₙ2 mechanism to yield the alkyl chloride, bypassing the formation of stable, unreactive sulfite esters.

-

Solvent Selection (Toluene): Toluene is a non-polar, aprotic solvent that does not react with SOCl₂ and allows for an optimal reflux temperature (~80–110 °C), while also facilitating easy phase separation during the subsequent aqueous quench.

Reagents and Quantitative Data

Table 1: Stoichiometry and Physicochemical Properties of Reagents

| Reagent / Product | Role | MW ( g/mol ) | CAS Number | Equivalents | Amount |

| 1,1,1-Tris(hydroxymethyl)propane | Starting Material | 134.17 | 77-99-6 | 1.00 | 13.4 g (100 mmol) |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 118.97 | 7719-09-7 | 3.50 | 41.6 g (350 mmol) |

| N,N-Dimethylformamide (DMF) | Catalyst | 73.09 | 68-12-2 | 0.05 | 0.36 g (5 mmol) |

| Toluene | Solvent | 92.14 | 108-88-3 | N/A | 100 mL |

| 1,1,1-Tris(chloromethyl)propane | Target Product | 189.51 | 82925-88-0 | 1.00 | 18.9 g (Theoretical) |

Self-Validating Experimental Protocol

Note: This procedure must be conducted in a high-efficiency fume hood due to the generation of toxic SO₂ and HCl gases.

Phase 1: Preparation and Activation

-

Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser linked to a gas scrubber (containing 2M NaOH to neutralize off-gases), a dropping funnel, and an internal thermocouple.

-

Reagent Loading: Charge the flask with 13.4 g of 1,1,1-tris(hydroxymethyl)propane and 100 mL of anhydrous toluene. Add 0.36 g of DMF.

-

Thermal Control: Cool the suspension to 0–5 °C using an ice-water bath. Causality: The initial reaction between SOCl₂ and the alcohol/DMF is highly exothermic. Strict thermal control prevents the thermal degradation of the Vilsmeier-Haack intermediate and avoids uncontrolled, violent gas evolution.

Phase 2: Chlorination

-

Addition: Place 41.6 g of thionyl chloride into the dropping funnel. Add it dropwise over 60 minutes, rigorously maintaining the internal temperature below 10 °C.

-

Maturation: Once the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature over 30 minutes.

-

Reflux: Heat the reaction mixture to 80 °C for 4–6 hours. Self-Validation Check (IPC): Monitor the reaction via Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is deemed complete only when the intermediate mono- and di-chlorinated species are fully consumed, and no further gas bubbles evolve from the solution.

Phase 3: Quenching and Isolation

-

Quenching: Cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of crushed ice/water. Causality: Ice water safely hydrolyzes unreacted SOCl₂ into SO₂ and HCl, which dissolve into the aqueous phase, effectively halting the reaction.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Collect the organic (toluene) layer. Extract the remaining aqueous layer with an additional 50 mL of toluene.

-

Washing: Wash the combined organic layers with 50 mL of saturated aqueous NaHCO₃ (until the aqueous phase reaches pH ~7) to neutralize residual HCl, followed by 50 mL of brine to remove water.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude product.

Phase 4: Purification

-

Vacuum Distillation: Purify the crude oil via fractional vacuum distillation. 1,1,1-Tris(chloromethyl)propane typically distills as a clear liquid under high vacuum (e.g., ~80-85 °C at 1-2 mmHg).

Workflow Visualization

Workflow and purification pathway for 1,1,1-tris(chloromethyl)propane synthesis.

Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified:

-

GC-MS: Molecular ion peak at m/z ~188 (for the ³⁵Cl isotope). The isotopic pattern must reflect the presence of three chlorine atoms (M, M+2, M+4, M+6 in a characteristic 27:27:9:1 ratio).

-

¹H NMR (CDCl₃):

-

Singlet at ~3.5 ppm (6H, -CH₂Cl)

-

Quartet at ~1.6 ppm (2H, -CH₂CH₃)

-

Triplet at ~0.9 ppm (3H, -CH₃)

-

References

Sources

- 1. 1,1,1-Tris(chloromethyl)propane | C6H11Cl3 | CID 3566447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,1-TRIS(CHLOROMETHYL)PROPANE | 82925-88-0 [chemicalbook.com]

- 3. 1,1,1-Tris(hydroxymethyl)propane dist., = 98.0 GC 77-99-6 [sigmaaldrich.com]

- 4. scchem.com [scchem.com]

- 5. What are the halogenation reactions of 99.5% Trimethylolpropane? - Blog - Chemic New Material [zbchemic.com]

- 6. JP2011148971A - Alkali-soluble polymer, photosensitive resin composition containing the same, and use of the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to 1-Chloro-2,2-bis(chloromethyl)butane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,2-bis(chloromethyl)butane, a unique polychlorinated alkane, presents a sterically hindered yet functionalized scaffold for chemical synthesis. Its neopentyl-like core, adorned with three primary chloro groups, offers a distinct platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, potential synthesis, anticipated properties, and theoretical applications, particularly in the realm of medicinal chemistry and drug development, where molecular scaffolding plays a pivotal role. Due to the limited availability of direct experimental data for this specific compound, this guide will draw upon established principles of organic chemistry and data from structurally analogous compounds to provide a robust technical profile.

Part 1: Nomenclature and Structure

The nomenclature of a chemical compound is fundamental to its identification and study. A systematic approach ensures clarity and avoids ambiguity.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized naming system. For the compound with the common name 1,1,1-Tris(chloromethyl)propane, the systematic IUPAC name is 1-chloro-2,2-bis(chloromethyl)butane .[1][2]

This nomenclature is derived by identifying the longest continuous carbon chain, which in this case is a four-carbon chain (butane). The substituents are then named and numbered according to their position on this chain.

A variety of synonyms are also used to refer to this compound, including:

-

1,1,1-Tris(chloromethyl)propane

-

Butane, 1-chloro-2,2-bis(chloromethyl)-

-

CAS RN: 82925-88-0

Chemical Structure and Isomerism

The structural formula of 1-chloro-2,2-bis(chloromethyl)butane reveals a quaternary carbon at the C2 position, a characteristic feature of neopentyl-type structures. This steric bulk significantly influences the compound's reactivity.

Caption: Chemical structure of 1-chloro-2,2-bis(chloromethyl)butane.

The molecule does not possess any chiral centers, and therefore, does not exhibit stereoisomerism.

Part 2: Synthesis and Physicochemical Properties

Postulated Synthesis

A likely precursor for the synthesis of 1-chloro-2,2-bis(chloromethyl)butane is pentaerythritol. The reaction would involve the substitution of the hydroxyl groups with chlorine atoms. A common method for such transformations is the use of thionyl chloride (SOCl₂) in the presence of a base like pyridine. This method is used for the synthesis of related compounds like 3-chloro-2,2-bis(chloromethyl)propan-1-ol from pentaerythritol.

Caption: Postulated synthesis pathway from pentaerythritol.

Hypothetical Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Reagents: Pentaerythritol is suspended in a suitable solvent, and pyridine is added.

-

Addition of Chlorinating Agent: Thionyl chloride is added dropwise to the stirred suspension at a controlled temperature.

-

Reaction and Workup: The reaction mixture is heated to drive the reaction to completion. Upon cooling, the mixture is worked up by quenching with water, followed by extraction with an organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure to yield 1-chloro-2,2-bis(chloromethyl)butane.

Physicochemical Properties

Directly measured physicochemical properties for 1-chloro-2,2-bis(chloromethyl)butane are scarce. However, we can infer its likely properties based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Rationale/Comparison |

| Molecular Formula | C₆H₁₁Cl₃ | Based on its structure. |

| Molecular Weight | 189.51 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar polychlorinated alkanes are typically liquids or low-melting solids. |

| Melting Point | 42-44 °C | A melting point in this range is reported by some chemical suppliers.[3] |

| Boiling Point | Elevated, likely >200 °C at atmospheric pressure | The presence of multiple chlorine atoms and the molecular weight would suggest a high boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons) | As a nonpolar organic molecule, it is expected to be hydrophobic. |

| Density | >1 g/mL | Chlorinated hydrocarbons are generally denser than water. |

Part 3: Reactivity and Potential Applications

The chemical behavior of 1-chloro-2,2-bis(chloromethyl)butane is dictated by the presence of three primary alkyl chloride functional groups and its sterically congested neopentyl-like core.

Chemical Reactivity

The primary chloro groups are susceptible to nucleophilic substitution reactions. However, the steric hindrance imposed by the quaternary carbon center is expected to significantly influence the reaction mechanism and rate.

-

Nucleophilic Substitution: Due to the steric hindrance around the α-carbon, Sₙ2 reactions are likely to be slow. Sₙ1 reactions are also disfavored due to the instability of the resulting primary carbocation. Nucleophilic substitution, when it occurs, may require harsh reaction conditions.

-

Elimination Reactions: Elimination reactions (E2) are also possible in the presence of a strong, sterically hindered base, which could lead to the formation of unsaturated products.

Sources

Spectral data for 1,1,1-Tris(chloromethyl)propane (NMR, IR)

An In-depth Technical Guide to the Spectral Analysis of 1,1,1-Tris(chloromethyl)propane

Introduction

1,1,1-Tris(chloromethyl)propane, with the chemical formula C₆H₁₁Cl₃, is a chlorinated alkane of significant interest in various chemical syntheses.[1][] Its molecular structure, featuring a central quaternary carbon bonded to an ethyl group and three chloromethyl groups, presents a unique spectroscopic fingerprint. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of 1,1,1-Tris(chloromethyl)propane, offering insights for researchers, scientists, and professionals in drug development and materials science. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for monitoring its reactions.

Molecular Structure and Spectroscopic Implications

The structure of 1,1,1-Tris(chloromethyl)propane is key to interpreting its spectra. The molecule possesses a quaternary carbon atom, which will be a key feature in the ¹³C NMR spectrum. The presence of three equivalent chloromethyl groups and an ethyl group will dictate the number and splitting patterns of signals in the ¹H NMR spectrum. The C-Cl and C-H bonds will give rise to characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,1,1-Tris(chloromethyl)propane, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,1,1-Tris(chloromethyl)propane is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

-

-CH₂Cl Protons: The six protons of the three equivalent chloromethyl groups are expected to appear as a singlet. Their chemical shift will be downfield due to the deshielding effect of the adjacent electronegative chlorine atoms.

-

-CH₂- Protons: The two protons of the ethyl group's methylene (-CH₂-) moiety will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).

-

-CH₃ Protons: The three protons of the ethyl group's methyl (-CH₃) moiety will appear as a triplet due to coupling with the two protons of the adjacent methylene group (n+1 rule, where n=2).

Table 1: Predicted ¹H NMR Spectral Data for 1,1,1-Tris(chloromethyl)propane

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Singlet | 6H | -CH₂Cl |

| ~1.7 | Quartet | 2H | -CH₂- |

| ~0.9 | Triplet | 3H | -CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of 1,1,1-Tris(chloromethyl)propane is anticipated to display four signals, corresponding to the four unique carbon environments.[3][4]

-

Quaternary Carbon: The central quaternary carbon atom, bonded to the three chloromethyl groups and the ethyl group, will appear as a singlet with a characteristic chemical shift.

-

-CH₂Cl Carbon: The three equivalent carbons of the chloromethyl groups will give rise to a single signal. The attachment to chlorine will shift this signal downfield.

-

-CH₂- Carbon: The methylene carbon of the ethyl group will have a distinct chemical shift.

-

-CH₃ Carbon: The methyl carbon of the ethyl group will appear at the most upfield position in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for 1,1,1-Tris(chloromethyl)propane

| Chemical Shift (ppm) | Assignment |

| ~70-80 | -CH₂Cl |

| ~45-55 | Quaternary C |

| ~20-30 | -CH₂- |

| ~5-15 | -CH₃ |

Note: The absence of attached protons on the quaternary carbon generally results in a weaker signal intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 1,1,1-Tris(chloromethyl)propane is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.

-

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.[5][6]

-

C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups will appear in the 1375-1470 cm⁻¹ region.

-

C-Cl Stretching: The characteristic stretching vibration of the C-Cl bonds will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.[5][6] The presence of multiple chlorine atoms may lead to a broad and strong absorption in this region.

Table 3: Predicted IR Absorption Bands for 1,1,1-Tris(chloromethyl)propane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | Stretching | C-H (sp³) |

| 1375-1470 | Bending | C-H |

| 600-800 | Stretching | C-Cl |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule's overall structure.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of 1,1,1-Tris(chloromethyl)propane in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required for ¹³C due to its lower natural abundance and sensitivity.[4]

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

-

Place a small amount of the solid 1,1,1-Tris(chloromethyl)propane sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 1,1,1-Tris(chloromethyl)propane.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive characterization of 1,1,1-Tris(chloromethyl)propane. The predictable nature of its spectra, based on its molecular structure, makes these analytical techniques indispensable for its quality control and for studying its chemical transformations. This guide serves as a foundational resource for researchers and scientists working with this and structurally related compounds.

References

- ACS Publications. (2015, November 5). Spectroscopic Analyses on Reaction Intermediates Formed during Chlorination of Alkanes with NaOCl Catalyzed by a Nickel Complex. Inorganic Chemistry.

-

PubChem. (n.d.). 1,1,1-Tris(chloromethyl)propane. [Link]

-

Santos, F. J., Parera, J., & Galceran, M. T. (2006). Analysis of polychlorinated n-alkanes in environmental samples. Analytical and Bioanalytical Chemistry, 386(4), 837–857. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloro-2-methylpropane. [Link]

-

ResearchGate. (2023, January 4). Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. [Link]

-

NIST. (n.d.). 1,1,1-trichloropentane. NIST WebBook. [Link]

-

Environment Canada. (n.d.). Digest on Chlorinated Paraffins. [Link]

-

SpectraBase. (n.d.). 1,1,1-Trichloropropane. [Link]

- Google Patents. (n.d.). CN110759840B - Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

-

Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. [Link]

-

University of Arizona. (n.d.). 13 Carbon NMR. [Link]

-

Agilent. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-chloropropane. [Link]

-

Doc Brown's Chemistry. (n.d.). 1-chloropropane low high resolution 1H proton nmr spectrum. [Link]

-

ResearchGate. (2001, August). Conformational and structural studies of 1-chloropropane and 1-bromopropane from temperature-dependant FT-IR spectra of rare gas solutions and ab initio calculations. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... [Link]

Sources

- 1. 1,1,1-Tris(chloromethyl)propane | C6H11Cl3 | CID 3566447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Reactivity of the chloromethyl groups in 1,1,1-Tris(chloromethyl)propane

Title: Reactivity Profile of the Chloromethyl Groups in 1,1,1-Tris(chloromethyl)propane: Steric Constraints and Nucleophilic Substitution Strategies

Executive Summary 1,1,1-Tris(chloromethyl)propane (IUPAC: 1-chloro-2,2-bis(chloromethyl)butane) is a highly symmetric, polyfunctional aliphatic halide[1]. As a Senior Application Scientist, I frequently utilize this molecule as an architectural core in the design of tripodal ligands, dendrimers, and aerospace sealants. While its three primary alkyl chloride groups suggest straightforward reactivity, the molecule's neopentyl-like architecture severely dictates its kinetic behavior. This technical guide deconstructs the reactivity of these chloromethyl groups, explaining the causality behind the forcing experimental conditions required to achieve complete functionalization.

Structural and Electronic Properties: The Neopentyl Barrier

The core challenge in functionalizing 1,1,1-tris(chloromethyl)propane (TMP-Cl3) lies in its steric topology. The central carbon (C2) is a quaternary center bonded to an ethyl group and three chloromethyl groups.

In a standard bimolecular nucleophilic substitution (SN2), the nucleophile must approach the electrophilic carbon from a trajectory exactly 180° opposite to the leaving group (the Bürgi-Dunitz angle). However, in TMP-Cl3, the bulky beta-quaternary center creates a massive steric blockade. The ethyl group and the adjacent chloromethyl groups physically obstruct the backside attack trajectory. Consequently, the activation energy (

Fig 1: SN2 trajectory showing steric blockade by the neopentyl-like beta-quaternary center.

Mechanistic Pathways: Overcoming Steric Constraints

To drive the SN2 reaction to completion across all three arms, standard conditions (e.g., refluxing in ethanol) are insufficient. We must employ synergistic strategies to lower the kinetic barrier and increase the effective nucleophilicity:

-

Phase-Transfer Catalysis (PTC): Using quaternary ammonium salts (like Tetrabutylammonium bromide, TBAB) pairs the bulky lipophilic cation with the nucleophilic anion (e.g., phosphide or thiolate). This shuttles the "naked," highly reactive anion into the organic phase, drastically increasing its collision frequency with the sterically hindered TMP-Cl3[2].

-

Thermal Activation: High-boiling solvents (toluene, DMF, or DMSO) are required to provide the thermal energy necessary to overcome the high

of the hindered transition state. -

Finkelstein Halogen Exchange: For weaker nucleophiles (like amines), an intermediate step involving refluxing TMP-Cl3 with sodium iodide in acetone converts the chloromethyl groups to iodomethyl groups. Iodine is a superior leaving group, which significantly accelerates subsequent SN2 attacks.

Key Experimental Workflows

Protocol A: Synthesis of Tripodal Phosphine Ligands

Tripodal phosphines, such as 1,1,1-tris(diphenylphosphinomethyl)propane, are critical in stabilizing transition metal catalysts and extracting f-block elements[2]. The synthesis requires rigorous exclusion of oxygen and phase-transfer conditions to force the substitution.

Causality Check: Toluene is chosen as the organic phase because its boiling point (110°C) provides optimal thermal energy without degrading the phosphine. TBAB is essential; without it, the biphasic reaction stalls at the mono- or di-substituted intermediate due to the inability of the aqueous phosphide to penetrate the organic layer effectively.

Step-by-Step Methodology:

-

Preparation: In a Schlenk flask under a strictly inert argon atmosphere, dissolve 10 mmol of 1,1,1-tris(chloromethyl)propane in 50 mL of degassed toluene.

-

Nucleophile Generation: Add 35 mmol of diphenylphosphine (a slight excess ensures complete tri-substitution).

-

PTC Addition: Introduce 1.5 mmol of Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

-

Base Addition: Slowly inject 20 mL of a 50% aqueous NaOH solution. The strong base deprotonates the diphenylphosphine, and TBAB shuttles the resulting phosphide into the toluene layer.

-

Thermal Activation: Heat the biphasic mixture to a vigorous reflux (110°C) for 36 hours with rapid mechanical stirring (to maximize interfacial surface area).

-

Workup: Cool to room temperature, separate the organic layer, wash with degassed water until neutral, and dry over anhydrous Na2SO4.

-

Purification: Concentrate under vacuum and recrystallize the crude product from hot degassed ethanol to yield the pure tripodal ligand.

Fig 2: Step-by-step phase-transfer catalysis workflow for synthesizing tripodal phosphine ligands.

Protocol B: Thiolation for Polythioether Prepolymers

In materials science, reacting TMP-Cl3 with sodium hydrosulfide (NaSH) or dithiols generates highly cross-linked polythioether networks used in aerospace sealants due to their exceptional fuel resistance[3]. The reaction leverages similar PTC principles but utilizes aqueous/organic emulsions at slightly lower temperatures (90°C) to prevent unwanted disulfide oxidation.

Quantitative Reactivity Data

The table below synthesizes the empirical reactivity of TMP-Cl3 across various nucleophilic classes. Note the direct correlation between the nucleophile's strength/size and the required forcing conditions.

| Nucleophile Class | Reagent | Catalyst / Conditions | Target Application | Typical Yield |

| Phosphide ( | Diphenylphosphine | TBAB, 50% NaOH, Toluene, 110°C | Tripodal Ligands / Extraction[2] | 65 - 75% |

| Thiolate ( | Sodium Hydrosulfide | PTC, Aqueous/Organic Emulsion, 90°C | Polythioether Aerospace Sealants[3] | > 85% |

| Alkoxide ( | Sodium Alkoxide | Crown ether (15-crown-5), Neat, 150°C | Dendrimer Core Synthesis | 40 - 50% |

| Amine ( | Secondary Amine | Finkelstein pre-activation (NaI), 160°C | Multivalent Drug Scaffolds | 30 - 40% |

Conclusion

The chloromethyl groups in 1,1,1-tris(chloromethyl)propane present a classic kinetic paradox: they are primary halides trapped behind a neopentyl-like steric wall. As demonstrated, successful functionalization requires abandoning standard SN2 protocols in favor of phase-transfer catalysis, rigorous thermal activation, or halogen exchange. By engineering the reaction environment to maximize effective nucleophilicity, researchers can unlock this molecule's potential as a robust, highly symmetric core for advanced ligands, polymers, and drug delivery systems.

References

-

National Center for Biotechnology Information. "1,1,1-Tris(chloromethyl)propane | C6H11Cl3 | CID 3566447" PubChem. [Link]

-

Baulina, T. V., et al. "Synthesis and extraction properties of tripodal tetraphosphoryl ligands on the triphenylphosphine oxide platform." Russian Journal of General Chemistry (via ResearchGate). [Link]

-

Keledjian, R., et al. "Controlling cure rate using polythioether synergists." U.S. Patent 9,079,833 (Justia Patents). [Link]

Sources

Potential applications of 1,1,1-Tris(chloromethyl)propane in organic synthesis

The following technical guide details the applications and synthetic utility of 1,1,1-Tris(chloromethyl)propane (TCMP).

CAS: 82925-88-0 | Formula:

Executive Summary

1,1,1-Tris(chloromethyl)propane (TCMP) is a specialized trifunctional electrophile derived from the commodity chemical Trimethylolpropane (TMP).[1] While TMP is ubiquitous in polymer chemistry (polyurethanes, acrylates), TCMP serves a distinct role as a neopentyl halide core . It provides a robust, chemically inert scaffold for constructing

This guide addresses the primary challenge of working with TCMP—its sterically hindered neopentyl reactivity —and provides validated protocols for overcoming this barrier to access high-value derivatives.

Chemical Profile & Reactivity Challenges

TCMP features three primary alkyl chloride arms radiating from a quaternary carbon. This "neopentyl" arrangement creates significant steric shielding, rendering the molecule sluggish in standard

The "Neopentyl Problem"

-

Mechanism: The

-branching (the quaternary carbon) blocks the backside attack required for -

Consequence: Standard conditions (e.g., NaCN/EtOH, reflux) often lead to no reaction or extremely slow conversion.

-

Solution: Successful functionalization requires activation (Finkelstein reaction) or forcing conditions (dipolar aprotic solvents, high temperatures, phase transfer catalysis).

Reactivity Flowchart

The following diagram outlines the logical progression for functionalizing TCMP.

Figure 1: Strategic functionalization pathways for TCMP. Direct substitution often requires harsh conditions (solid lines), while iodide activation offers a milder alternative (dashed line).[1]

Key Application: Tripodal Ligand Synthesis

TCMP is the precursor to propyl-bridged homologs of the "Triphos" ligand family.[1] These ligands are critical in homogeneous catalysis (Rh, Pd) because they enforce facial (

Protocol: Synthesis of 1,1,1-Tris(diphenylphosphinomethyl)propane

Objective: Replace three Cl atoms with

Reagents:

-

TCMP (1.0 eq)[1]

-

Lithium Diphenylphosphide (

) (3.3 eq) or Sodium Diphenylphosphide ( -

Solvent: Anhydrous THF

Methodology:

-

Preparation of Nucleophile: Generate

in situ by reacting diphenylphosphine ( -

Addition: Cannulate the

solution into a solution of TCMP in THF at 0°C. Note: Inverse addition is preferred to avoid cross-linking side reactions. -

Reflux: The steric bulk of TCMP requires thermal energy. Reflux the mixture for 24–48 hours. Monitor by

NMR (disappearance of -

Workup: Quench with degassed water. Extract with dichloromethane.[2] Recrystallize from ethanol/hexane under inert atmosphere.

Why this works: The strong nucleophilicity of the phosphide anion, combined with reflux temperatures, overcomes the neopentyl barrier.

Key Application: Dendrimer & Polymer Architectures

TCMP serves as a "Click-Ready" core when converted to its azide derivative.[1] This

Protocol: Synthesis of 1,1,1-Tris(azidomethyl)propane

Objective: Create a core for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Reagents:

Methodology:

-

Dissolution: Dissolve TCMP in DMSO (concentration ~0.5 M). Critical: DMSO is essential as a polar aprotic solvent to solvate the cation and leave the azide anion "naked" and reactive.

-

Reaction: Add

. Heat the mixture to 100–110°C for 24–48 hours. Safety Note: Do not exceed 120°C with azides due to explosion risk. -

Validation: Monitor IR spectroscopy for the appearance of the characteristic azide stretch (~2100 cm⁻¹).

-

Workup: Dilute with water (to dissolve salts and DMSO) and extract with diethyl ether. The product is usually a stable oil.

Application: This tri-azide can be reacted with alkyne-terminated polymer chains (e.g., PEG-alkyne) to form 3-arm star polymers or First-Generation (G1) dendrimers.[1]

Comparative Data: TCMP vs. TMP

Researchers often confuse TCMP with its precursor, Trimethylolpropane (TMP). The table below clarifies their distinct utility.

| Feature | Trimethylolpropane (TMP) | 1,1,1-Tris(chloromethyl)propane (TCMP) |

| Functional Group | Hydroxyl (-OH) | Chloride (-Cl) |

| Reactivity Type | Nucleophile (attacks electrophiles) | Electrophile (attacked by nucleophiles) |

| Primary Use | Crosslinker in Polyurethanes/Polyesters | Precursor to Ligands, Azides, Amines |

| Activation Energy | Low (Reacts easily with isocyanates) | High (Sterically hindered substitution) |

| Stability | Hygroscopic solid | Hydrophobic liquid/low-melting solid |

Advanced Application: Double-Decker Silsesquioxanes

Recent literature highlights TCMP as a scaffold for "double-decker" silsesquioxanes.[1] The chloromethyl groups can be hydrosilylated (after conversion to allyl) or used directly to anchor the silicon cage, creating hybrid organic-inorganic materials with high thermal stability.[1]

Workflow Visualization

Figure 2: Pathway to inorganic hybrid materials.[1] TCMP is first alkylated to extend the chain, reducing steric hindrance before cage formation.

References

-

Synthesis of Tripodal Phosphines: Molecular and Immobilized Tripodal Phosphine Ligands and Their Trinuclear Palladium Complexes. National Institutes of Health (NIH). Link

-

Azide Functionalization: Synthesis and properties of 1,1,1-tris(azidomethyl)ethane. (Analogous protocol for propane derivative). ResearchGate. Link

-

Dendrimer Cores: Vinyl- and chloromethyl-substituted mono-T8 and double-decker silsesquioxanes as specific cores. Royal Society of Chemistry (Dalton Trans). Link

-

General Reactivity of Neopentyl Halides: Nucleophilic Substitution of Neopentyl Halides. LibreTexts/ChemGuide. Link

Sources

Solubility Profile of 1,1,1-Tris(chloromethyl)propane: A Technical Guide for Process Development

Part 1: Executive Summary & Chemical Identity

1,1,1-Tris(chloromethyl)propane (CAS 82925-88-0), also known by its IUPAC designation 1-chloro-2,2-bis(chloromethyl)butane , is a pivotal neopentyl-like building block. Structurally derived from trimethylolpropane (TMP), it serves as a robust trifunctional electrophile in the synthesis of dendrimers, star polymers, and complex polycyclic cage compounds like [1.1.1]propellane.

Its low melting point (42–44 °C) and high lipophilicity present unique challenges in handling and purification. This guide synthesizes experimental data with thermodynamic principles to provide a definitive reference for solvent selection, ensuring high-yield synthesis and efficient purification.

Physicochemical Profile

| Property | Value | Context |

| CAS Number | 82925-88-0 | Unique Identifier |

| Molecular Formula | C₆H₁₁Cl₃ | Neopentyl Core |

| Molecular Weight | 189.51 g/mol | Low MW Intermediate |

| Melting Point | 42–44 °C | Low-melting solid; often supercooled liquid |

| Boiling Point | ~75–85 °C (0.4 mmHg) | High boiling at atm; distillable under vacuum |

| LogP (Predicted) | ~3.1 | Highly Lipophilic |

| Physical State | White Crystalline Solid | Waxy texture near RT |

Part 2: Solubility Landscape

The solubility of 1,1,1-tris(chloromethyl)propane is governed by its high dispersive energy (London forces) and moderate polarity (C-Cl dipoles), with a distinct lack of hydrogen bond donating capability.

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with the solute.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | "Like dissolves like." Matching polarity and dispersive forces maximize dissolution enthalpy. Ideal for extraction. |

| Ethers | Diethyl Ether, THF, MTBE, 1,4-Dioxane | Excellent | Strong dipole-dipole interactions solubilize the compound readily. THF is preferred for substitution reactions. |

| Ketones | Acetone, MEK | Good | Soluble at RT. Acetone is often used in workups but may not be ideal for high-temp reactions due to volatility. |

| Aliphatic Hydrocarbons | Pentane, Hexane, Heptane | Moderate/Temperature Dependent | Critical for Purification. Soluble at reflux, sparingly soluble at -20°C. This gradient makes them the primary choice for recrystallization. |

| Aromatic Hydrocarbons | Toluene, Benzene | Good | Soluble. Toluene is an excellent solvent for high-temperature substitution reactions (e.g., Finkelstein). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Solubility decreases significantly with temperature. Can be used as an anti-solvent or for mixed-solvent recrystallization. |

| Water | Water | Insoluble | The hydrophobic neopentyl core dominates. Water is the universal anti-solvent for precipitation during workup. |

Thermodynamic Analysis (Hansen Solubility Parameters)

To predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters (HSP). While experimental HSP values for this specific isomer are rare, we derive them from group contribution methods for chlorinated neopentyl structures.

-

(Dispersion): High (~17-18 MPa

-

(Polarity): Moderate (~6-8 MPa

-

(Hydrogen Bonding): Low (~0-2 MPa

Implication: The solute lies in the "Green Zone" of solvents with high

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to validate solubility in a new solvent system.

-

Preparation: Weigh 100 mg of 1,1,1-tris(chloromethyl)propane into a tared 4 mL vial.

-

Addition: Add the target solvent in 50

L aliquots at 25 °C, vortexing for 30 seconds between additions. -

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation:

. -

Temperature Stress: If insoluble at 25 °C, heat to solvent boiling point. If soluble, cool to 0 °C to check for crystallization potential.

Protocol B: Purification via Recrystallization

The industry-standard method for high-purity isolation, leveraging the steep solubility curve in pentane.

-

Dissolution: Dissolve crude 1,1,1-tris(chloromethyl)propane in minimal boiling Pentane (approx. 1 mL per gram of solute).

-

Note: If the crude is oily/waxy, use a heat gun to melt it before adding solvent to ensure homogeneity.

-

-

Filtration: Filter the hot solution through a pre-warmed glass frit or Celite pad to remove insoluble oligomers or salts.

-

Crystallization:

-

Allow the filtrate to cool slowly to Room Temperature (25 °C).

-

Place in a freezer at -20 °C for 12–18 hours.

-

-

Isolation: Rapidly filter the cold mixture. Wash the white crystals with ultra-cold (-78 °C) pentane.

-

Drying: Vacuum dry at ambient temperature (do not heat, as MP is ~43 °C).

Part 4: Visualization & Workflows

Solvent Selection Decision Tree

This diagram guides the researcher in choosing the correct solvent based on the process stage (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on thermal requirements and purification strategy.

Synthesis & Workup Flow

Visualizing the phase changes and solubility-driven separation steps.

Caption: Standard workup workflow highlighting the use of water as an anti-solvent and Pentane for final polishing.

References

-

Lynch, K. M., & Dailey, W. P. (1995). Improved Preparations of 3-Chloro-2-(chloromethyl)-1-propene and 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane. Organic Syntheses, 72, 220. (Describes synthesis and purification of related neopentyl chlorides). Retrieved from [Link]

-

PubChem. (2023). 1,1,1-Tris(chloromethyl)propane (CID 3566447).[1] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Using 1,1,1-Tris(chloromethyl)propane in polymer synthesis

Application Note: 1,1,1-Tris(chloromethyl)propane as a Trifunctional Core in Advanced Polymer Synthesis

Executive Summary

In the development of high-performance elastomers, aerospace sealants, and complex macromolecular architectures, the selection of a crosslinking or branching agent dictates the fundamental mechanical and chemical limits of the final polymer. 1,1,1-Tris(chloromethyl)propane (TCMP, CAS 82925-88-0) has emerged as a premier polyfunctionalizing agent[1]. By providing a highly stable, aliphatic trifunctional core, TCMP enables the precise synthesis of branched thiol-terminated polysulfide prepolymers and 3-arm star polymers.

This application note provides a comprehensive, field-validated guide to utilizing TCMP in polymer synthesis, detailing the mechanistic causality behind reaction conditions, step-by-step protocols, and quantitative formulation data.

Mechanistic Principles of TCMP-Mediated Branching

The structural anatomy of TCMP features a central quaternary carbon bonded to an ethyl group and three chloromethyl (–CH₂Cl) groups. This specific geometry provides two critical advantages in polymer synthesis:

-

Resistance to Side Reactions: Unlike secondary or tertiary halides, the primary halides of TCMP cannot undergo

-elimination under the strongly basic conditions typical of polysulfide synthesis. This prevents the formation of weak alkene linkages that are susceptible to UV and oxidative degradation. -

Steric Control via Phase-Transfer Catalysis: The neopentyl-like steric hindrance around the central quaternary carbon makes standard nucleophilic substitution (

) sluggish. However, by employing aggressive phase-transfer catalysis (PTC) and elevated temperatures (80–90°C), this hindrance is overcome, allowing for a controlled, statistical incorporation of the branching node into the growing polymer backbone without premature micro-gelation[2].

Figure 1: Biphasic polycondensation workflow utilizing TCMP to synthesize branched polysulfide prepolymers.

Protocol: Synthesis of Branched Thiol-Terminated Polysulfide Prepolymers

This protocol outlines the synthesis of a liquid, branched polythioether/polysulfide prepolymer commonly utilized in aerospace sealants. The target viscosity for the resulting liquid prepolymer is between 40 and 500 Poise at 25°C[2].

Materials & Reagents

-

Linear Monomer: Bis(2-chloroethyl)formal (BCEF)

-

Branching Agent: 1,1,1-Tris(chloromethyl)propane (TCMP)

-

Nucleophile/Sulfur Source: Sodium hydrosulfide (NaSH) and Sodium polysulfide (Na₂Sₓ)

-

Catalyst: Tetrabutylammonium bromide (TBAB)

Step-by-Step Methodology

-

Aqueous Phase Preparation: In a jacketed glass reactor equipped with a mechanical stirrer, dissolve NaSH (2.2 equivalents relative to total halides) in deionized water. Add 1.0 mol% TBAB (phase-transfer catalyst). Heat the aqueous mixture to 85°C.

-

Monomer Blend Formulation: In a separate vessel, prepare the organic phase by blending BCEF with 2.0 mol% TCMP (relative to BCEF).

-

Expert Insight: Premixing the trihalo and dihalo organic compounds before introduction to the reactor is critical. It ensures a uniform, statistical distribution of the TCMP branching nodes, preventing localized crosslinking that causes insoluble gel particles[2].

-

-

Polycondensation: Add the organic monomer blend dropwise to the aqueous phase over 60 minutes under vigorous agitation (800 RPM). Maintain the reaction temperature at 85–90°C for 4 hours.

-

Phase Separation & Washing (Self-Validation): Halt agitation and allow the phases to separate. Decant the upper aqueous brine. Wash the dense organic prepolymer phase with warm deionized water (60°C) repeatedly until the wash water registers a neutral pH (pH 7.0 ± 0.5). A neutral pH validates the complete removal of unreacted NaSH and basic salts.

-

Dehydration & End-Group Analysis: Dry the prepolymer under vacuum (10 mmHg) at 80°C until a constant weight is achieved. Validate the final polymer by determining the number average molecular weight (

) via end-group analysis using iodine titration of the terminal thiol groups[3].

Quantitative Formulation Data

The molar ratio of TCMP directly dictates the crosslink density of the cured polymer network[4]. Table 1 summarizes the causality between TCMP concentration, prepolymer viscosity, and the mechanical properties of the final elastomer (cured via oxidative coupling with MnO₂).

Table 1: Effect of TCMP Concentration on Prepolymer and Cured Elastomer Properties

| TCMP Concentration (mol% per 100 mol dihalo) | Prepolymer Viscosity (Poise at 25°C) | Curing Time (Hours) | Tensile Strength (psi) | Elongation at Break (%) |

| 0.0 (Linear Control) | 120 | > 24 | 210 | 650 |

| 1.0 | 250 | 18 | 450 | 480 |

| 2.0 (Optimal) | 410 | 12 | 580 | 350 |

| 5.0 | 1450 (Near Gelation) | 4 | 720 | 120 |

Note: Concentrations above 5.0 mol% typically result in intractable gels during synthesis and are not recommended for liquid sealant applications[2].

Protocol: Transformation into Star Polymer Cores and Tripodal Ligands

Beyond bulk elastomers, TCMP is a highly valued precursor for synthesizing well-defined 3-arm star polymers (via RAFT polymerization) and tripodal tetraphosphoryl ligands for metal coordination[5]. Because direct reaction with NaSH can lead to unwanted disulfide coupling in small-molecule synthesis, the thiourea route is strictly preferred for converting TCMP to a trithiol.

Step-by-Step Methodology

-

Isothiuronium Salt Formation: Dissolve TCMP (1.0 eq) and thiourea (3.5 eq) in absolute ethanol. Reflux the mixture at 78°C for 24 hours. The sterically hindered chlorides are quantitatively converted into the corresponding isothiuronium salts.

-

Alkaline Hydrolysis: Cool the reactor to room temperature and purge thoroughly with Nitrogen to strictly exclude oxygen. Add degassed aqueous NaOH (10% w/v) and reflux for an additional 4 hours.

-

Expert Insight: Oxygen exclusion is non-negotiable here. In alkaline conditions, free thiols rapidly oxidize to form insoluble polymeric disulfides.

-

-

Acidification & Recovery: Cool the mixture in an ice bath and carefully acidify to pH 2 using 6M HCl. Extract the resulting 1,1,1-tris(mercaptomethyl)propane (TTMP) with dichloromethane. Dry over anhydrous MgSO₄ and evaporate the solvent.

-

Downstream Functionalization: The resulting TTMP core can now be reacted with carboxylic acid-functionalized trithiocarbonates (via Steglich esterification) to yield a 3-arm RAFT chain transfer agent, or reacted with diphenylphosphine to create tripodal ligands[5].

Figure 2: Reaction workflow for the conversion of TCMP into a 3-arm star polymer core via a thiourea intermediate.

References

- Controlling cure rate using polythioether synergists.Google Patents (US20200317918A1).

- Thioethers, methods for their preparation, and compositions including such thioethers.Google Patents (US8466220B2).

- Adhesion-promoting compositions containing organic titanates/zirconates and methods of use.Google Patents (AU2020407211B2).

- CONTROLLING CURE RATE WITH WETTED FILLER.European Patent Office (EP 4136136 B1).

- Synthesis and extraction properties of tripodal tetraphosphoryl ligands on the triphenylphosphine oxide platform.ResearchGate.

Sources

- 1. US20200317918A1 - Controlling cure rate using polythioether synergists - Google Patents [patents.google.com]

- 2. US8466220B2 - Thioethers, methods for their preparation, and compositions including such thioethers - Google Patents [patents.google.com]

- 3. AU2020407211B2 - Adhesion-promoting compositions containing organic titanates/zirconates and methods of use - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

1,1,1-Tris(chloromethyl)propane as a crosslinking agent for polymers

Application Note: Precision Crosslinking of Polysulfide Elastomers using 1,1,1-Tris(chloromethyl)propane (TCMP)

Executive Summary

This guide details the application of 1,1,1-Tris(chloromethyl)propane (TCMP) as a high-fidelity trifunctional crosslinking agent in the synthesis of polysulfide (Thiokol-type) polymers. Unlike the traditional industrial crosslinker 1,2,3-trichloropropane (TCP) , which is a liquid at room temperature and prone to beta-elimination side reactions, TCMP offers a structurally defined "star-branched" architecture derived from the trimethylolpropane (TMP) scaffold.

Key Advantages of TCMP:

-

Defined Topology: Creates precise tetrahedral branch points, reducing network defects.

-

Chemical Resistance: Enhances solvent resistance by increasing crosslink density without compromising backbone flexibility.

-

Reduced Cold Flow: Significantly improves the dimensional stability of the final cured sealant or rubber.

Chemical Profile & Mechanism

The Molecule

-

IUPAC Name: 1-chloro-2,2-bis(chloromethyl)butane[1][]

-

Common Name: 1,1,1-Tris(chloromethyl)propane (TCMP)

-

CAS Number: 82925-88-0 (varies by synthesis route; often custom synthesized from Trimethylolpropane).

-

Physical State: Waxy solid / Low-melting crystalline solid (MP: ~42–44°C).

-

Functionality: 3 (Trifunctional electrophile).

Reaction Mechanism

The crosslinking occurs via a nucleophilic substitution (SN2) reaction. The high-rank sodium polysulfide (Na₂Sₓ, where x ≈ 2.2–4.0) acts as the nucleophile, displacing the chloride ions on the TCMP.

DOT Diagram: Crosslinking Pathway

Figure 1: Mechanistic pathway of TCMP incorporation into a polysulfide backbone. The TCMP acts as a "hub," connecting three linear sulfur chains.

Experimental Protocol: Synthesis of Crosslinked Polysulfide Rubber

Objective: Synthesize a solvent-resistant polysulfide elastomer with 2 mol% crosslinking density.

Reagents & Equipment

| Reagent | Role | Specification |

| Bis(2-chloroethyl)formal | Main Monomer | >98% Purity, Liquid |

| 1,1,1-Tris(chloromethyl)propane | Crosslinker | >97%, Pre-melted or dissolved |

| Sodium Polysulfide (Na₂S₄) | Nucleophile | 2.0 M Aqueous Solution |

| Magnesium Chloride (MgCl₂) | Dispersant Precursor | 25% Aqueous Solution |

| Sodium Hydroxide (NaOH) | Dispersant Precursor | 50% Aqueous Solution |

| Sodium Alkyl Naphthalene Sulfonate | Surfactant | "Nekal" or equivalent (5% soln) |

Step-by-Step Synthesis (Interfacial Polycondensation)

Step 1: Preparation of the Dispersing Medium

-

In a 1L three-neck round-bottom flask equipped with a mechanical stirrer (overhead), reflux condenser, and thermometer, add 530 mL of 2.0 M Na₂S₄ solution .

-

Add 7.5 mL of Surfactant solution (Nekal).

-

In-situ Dispersant Generation: While stirring at 300 RPM, simultaneously add 22 mL of MgCl₂ (25%) and 3.1 mL of NaOH (50%) .

-

Why? This generates a colloidal precipitate of Mg(OH)₂ which coats the polymer droplets, preventing them from coalescing into a single massive lump during reaction.

-

Step 2: Monomer Preparation (The "Organic Phase")

-

Weigh 166 g (approx. 1.0 mol) of Bis(2-chloroethyl)formal.

-

Weigh 3.8 g (0.02 mol) of TCMP .

-

Critical Step: Since TCMP is a solid (MP ~43°C), gently heat the Bis(2-chloroethyl)formal to 50°C and dissolve the TCMP into it. Ensure the mixture is homogeneous before addition.

-

Step 3: The Reaction

-

Heat the aqueous polysulfide mixture in the flask to 75°C .

-

Add the Organic Phase (Monomer + TCMP) dropwise over 60 minutes.

-

Exothermic Control: The reaction is exothermic. Monitor temperature; do not exceed 90°C during addition.

-

-

Once addition is complete, raise temperature to 98–100°C (reflux).

-

Maintain reflux for 2–4 hours .

-

Observation: The dispersion should look like yellowish crumbs or latex suspended in liquid.

-

Step 4: Washing and Coagulation

-

Stop heating and allow the mixture to settle. Decant the supernatant liquid (contains excess salts).

-

Wash the polymer beads with hot water (60°C) 5 times to remove soluble salts and excess sulfide.

-

Acidification (Optional for Coagulation): If the product is a stable latex, add dilute acetic acid to coagulate the rubber.

-

Dry the resulting rubber in a vacuum oven at 50°C for 24 hours.

DOT Diagram: Experimental Workflow

Figure 2: Step-by-step experimental workflow for TCMP-crosslinked polysulfide synthesis.

Characterization & Validation

To ensure the TCMP has successfully integrated into the network (and not just acted as a filler), perform the following:

Equilibrium Swelling (Crosslink Density)

-

Method: Swell a known mass of cured polymer in Toluene or Dichloroethane for 72 hours.

-

Calculation: Use the Flory-Rehner equation.

-

Expected Result: Higher TCMP content should result in a lower swelling ratio (

) compared to linear control.-

Control (0% TCMP): Dissolves or swells massively.

-

Target (2% TCMP):

.[3]

-

Rheology (Cure Confirmation)

-

Instrument: Oscillatory Rheometer (Parallel plate).

-

Test: Frequency sweep (0.1 - 100 Hz).

-

Indicator: A "gel point" is confirmed when the Storage Modulus (

) is independent of frequency and significantly higher than the Loss Modulus (

Safety & Handling

-

TCMP Toxicity: Like many alkyl chlorides, TCMP is a potential alkylating agent. Handle in a fume hood. Wear nitrile gloves.

-

Polysulfide Odor: The reaction generates trace H₂S and mercaptans. Strict fume hood use is mandatory.

-

Waste Disposal: Aqueous waste contains sulfides. Treat with bleach (hypochlorite) to oxidize sulfides to sulfates before disposal, adhering to local regulations.

References

-

Berenbaum, M. B., & Rosenthal, N. A. (1959).[4] Polysulfide rubber and method of making the same. U.S. Patent No.[4] 3,099,643.[4] Link

- Core grounding for the interfacial polymeriz

-

Fettes, E. M., & Jorczak, J. S. (1950).[4] Polysulfide Polymers. Industrial & Engineering Chemistry, 42(11), 2217–2223. Link

- Foundational text on Thiokol chemistry and the role of trifunctional halides.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3566447, 1,1,1-Tris(chloromethyl)propane. Link

- Verification of chemical structure and physical properties.

-

Zhang, L., et al. (2013). The preparation and physical properties of polysulfide-based elastomers through one-pot thiol-ene click reaction. eXPRESS Polymer Letters, 7(7), 577-584. Link

- Modern adaptation of polysulfide crosslinking analysis.

Sources

Application Note: Nucleophilic Substitution of 1,1,1-Tris(chloromethyl)propane with Amines

This guide details the reaction of 1,1,1-Tris(chloromethyl)propane (TCMP) with amine nucleophiles. It addresses the specific synthetic challenges posed by the neopentyl backbone and provides optimized protocols for synthesizing tripodal ligands and dendrimer cores.

Executive Summary & Chemical Context

1,1,1-Tris(chloromethyl)propane (TCMP) is a critical trifunctional scaffold used to synthesize tripodal ligands (e.g., TAMP analogs) for coordination chemistry, MOFs, and cross-coupling catalysts. However, its reactivity is severely governed by the "Neopentyl Effect."

Although TCMP contains primary alkyl chlorides, the

Key Takeaway: Standard "mix-and-stir" alkylation protocols used for benzyl or alkyl halides will fail with TCMP. Successful derivatization requires leaving group activation (Finkelstein) or indirect synthesis (Azide route) .

Mechanistic Insight: The Neopentyl Barrier

To design a successful protocol, one must understand the kinetic barrier.

-

Substrate: TCMP (

) -

Mechanism:

(Bimolecular Nucleophilic Substitution) -

Barrier: The three methyl/ethyl groups on the quaternary carbon block the nucleophile's approach vector (

to the C-Cl bond). -

Solution:

-

Increase Nucleophilicity: Use Azide (

) which is linear and less sterically demanding than amines. -

Improve Leaving Group: Convert Chloride (poor) to Iodide (good) or Sulfonate (excellent).

-

Solvent Effects: Use dipolar aprotic solvents (DMSO, DMF, HMPA substitute) to strip cations and expose the naked nucleophile.

-

Reaction Pathway Diagram

Caption: Strategic pathways for TCMP amination. The Azide route (Blue) is the industry standard for primary amines, while Iodide catalysis (Yellow) enables secondary amine substitution.

Experimental Protocols

Protocol A: Synthesis of 1,1,1-Tris(aminomethyl)propane (TAMP)

Target: Primary Amine (

Step 1: Nucleophilic Substitution with Azide

-

Reagents: TCMP (1 equiv), Sodium Azide (

, 4.5 equiv), DMSO (Anhydrous). -

Equipment: Round-bottom flask, reflux condenser, oil bath, blast shield (safety precaution).

-

Dissolve TCMP (10 mmol, 1.90 g) in dry DMSO (20 mL).

-

Add Sodium Azide (

) (45 mmol, 2.92 g) cautiously.-

Note: Use mechanical stirring to ensure suspension uniformity.

-

-

Heat the mixture to 110–120 °C for 48 hours .

-

Monitoring: Monitor by TLC or

NMR. The

-

-

Workup: Cool to room temperature. Pour into ice water (100 mL). Extract with Diethyl Ether (

mL). -

Wash combined organics with brine, dry over

, and concentrate carefully (Azides are potentially explosive; do not distill to dryness if scale >1g without safety checks).

Step 2: Reduction to Amine (Staudinger Method)

-

Reagents: Crude Tri-azide, Triphenylphosphine (

, 3.3 equiv), THF, Water.

-

Dissolve the crude tri-azide in THF (30 mL).

-

Add

(33 mmol, 8.65 g) in portions at room temperature. Evolution of -

Stir for 4 hours until gas evolution ceases.

-

Add Water (2 mL) and reflux for 12 hours to hydrolyze the aza-ylide intermediate.

-

Purification: Concentrate THF. Acidify with HCl (1M) to extract the amine into the aqueous layer (leaving

in organic). Wash aqueous layer with DCM. Basify aqueous layer (NaOH) and extract product into DCM. -

Yield: Typically 85–92% overall.

Protocol B: Derivatization with Secondary Amines (Finkelstein-Assisted)

Target: Tertiary Amine Ligands (e.g.,

-

Reagents: TCMP (1 equiv), Secondary Amine (excess, 6-10 equiv), Sodium Iodide (NaI, 0.5 equiv - catalyst),

(3 equiv), DMF or Acetonitrile. -

Conditions: Sealed Tube / Pressure Vessel.

-

Activation: In a pressure vessel, dissolve TCMP (5 mmol) and NaI (2.5 mmol) in DMF (10 mL). Stir at 80°C for 1 hour to generate the equilibrium iodide species (

), which is -

Addition: Add the secondary amine (e.g., Dimethylamine, Morpholine) (30 mmol) and

(15 mmol). -

Reaction: Seal the vessel and heat to 130–140 °C for 72 hours .

-

Why High Temp? Even with Iodide, the neopentyl center is sluggish.

-

-

Workup: Cool, filter off salts, dilute with water, and extract into Ethyl Acetate.

-

Purification: Column chromatography is usually required to separate mono-, di-, and tri-substituted products if conversion is incomplete.

Comparative Data: Leaving Group Efficiency

The following table summarizes the relative rates of substitution for neopentyl derivatives, highlighting why Chloride (TCMP) requires activation.

| Leaving Group (X) | Relative Rate ( | Reaction Conditions (with Azide) | Outcome |

| Chloride (-Cl) | 1 (Baseline) | DMSO, 100°C, 48h | Slow, requires heat |

| Bromide (-Br) | ~50 | DMSO, 80°C, 24h | Moderate |

| Iodide (-I) | ~100 | DMSO, 60°C, 12h | Fast |

| Tosylate (-OTs) | ~500 | DMSO, 50°C, 6h | Very Fast |

| Triflate (-OTf) | ~10,000 | DCM, 0°C | Instant (Unstable) |

Data extrapolated from kinetic studies on neopentyl systems [1].

Safety & Handling

-

Alkyl Halides: TCMP is an alkylating agent. Use gloves and work in a fume hood.

-

Sodium Azide: Highly toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM/CHCl3) during the azidation step (reaction with solvent). Use a blast shield when heating azides.

-

Pressure: Protocol B involves heating amines in a sealed vessel. Ensure glassware is rated for the generated pressure.

References

-

Kinetics of Neopentyl Substitution: E. Kvasnica, et al. "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." ACS Omega, 2022 , 7, 23, 20093–20101. Link

-

Synthesis of TAME/TAMP Ligands: M. Micheloni, et al. "Nickel(II), copper(II) and zinc(II) complexes of 1,1,1-tris(aminomethyl)propane." Inorganica Chimica Acta, 1977 , 25, 41-48.[1] Link[1]

-

Azide Synthesis Protocol: X. Wang, et al. "Synthesis and properties of 1,1,1-tris(azidomethyl)ethane." Chinese Journal of Explosives & Propellants, 2010 . Link

Sources

Application Note: Advanced Synthesis of Star Polymers Using a 1,1,1-Tris(chloromethyl)propane Core

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Techniques Covered: Cationic Ring-Opening Polymerization (CROP), Atom Transfer Radical Polymerization (ATRP), and Cu(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Introduction & Mechanistic Rationale

Star polymers represent a critical architectural advancement in polymer chemistry. Compared to their linear analogs, star polymers exhibit lower hydrodynamic volumes, reduced solution viscosities, and a high density of peripheral functional groups[1]. For drug development professionals, these properties translate directly to enhanced stealth characteristics, prolonged in vivo circulation times, and superior drug-loading capacities.

The selection of the core molecule dictates the symmetry, arm density, and synthetic versatility of the resulting polymer. 1,1,1-Tris(chloromethyl)propane (TCMP) serves as an ideal

The Causality of Core Activation

While TCMP provides perfect tri-functionality, primary alkyl chlorides possess high bond dissociation energies and act as poor leaving groups. Direct use of TCMP as an initiator for CROP or ATRP results in slow initiation relative to propagation (

To achieve living polymerization conditions where

-

Pathway A (CROP): In situ halogen abstraction using silver trifluoromethanesulfonate (AgOTf) converts the dormant C–Cl bonds into highly reactive triflate esters. This drives rapid, quantitative initiation of oxazoline monomers[2][3].

-

Pathway B (ATRP): The chlorides are substituted with azides, creating a click-ready tri-azide core. Subsequent CuAAC "click" chemistry with an alkyne-functionalized ATRP initiator seamlessly installs highly active

-bromo ester initiation sites[4].

Fig 1. Divergent synthetic workflows for star polymers using a 1,1,1-Tris(chloromethyl)propane core.

Experimental Protocols

Protocol A: Synthesis of 3-Arm Star Poly(2-ethyl-2-oxazoline) via AgOTf-Assisted CROP

Self-Validation Checkpoint: CROP is acutely sensitive to nucleophilic impurities. All glassware must be flame-dried under vacuum, and reagents must be distilled over calcium hydride (

Step 1: Preparation of the Initiation Complex

-

In a nitrogen-filled glovebox, dissolve TCMP (1.0 eq, 1.0 mmol) and AgOTf (3.3 eq, 3.3 mmol) in anhydrous acetonitrile (10 mL).

-

Stir in the dark for 30 minutes.

-

Causality & Validation: The slight excess of AgOTf ensures complete halogen exchange. The immediate formation of a white AgCl precipitate visually validates the generation of the highly reactive pluritriflate initiator[2].

Step 2: Microwave-Assisted Polymerization

-

Filter the solution through a 0.2 µm PTFE syringe filter directly into a microwave reactor vial to remove the AgCl byproduct.

-

Add 2-ethyl-2-oxazoline (EtOx) (300 eq, 100 mmol per arm) to the vial and seal with a crimp cap.

-

Irradiate the vial at 100 °C for 15 minutes.

-

Causality: Microwave irradiation provides homogeneous volumetric heating, eliminating thermal gradients and accelerating propagation while suppressing chain transfer side reactions[3].

Step 3: Termination and Purification

-

Quench the living oxazolinium chain ends by adding methanolic KOH (10 eq) or a functional amine (e.g., piperidine) to install specific peripheral groups.

-

Precipitate the polymer into cold diethyl ether.

-

Validation: Analyze via Size Exclusion Chromatography (SEC). The trace should show a monomodal peak with Ð < 1.15.

NMR must confirm the absence of terminal oxazolinium protons at 4.3 ppm.

Fig 2. Mechanistic pathway of AgOTf-assisted halogen abstraction and CROP initiation.

Protocol B: Synthesis of a Tri-Azide Core and CuAAC-ATRP of Methyl Methacrylate

Step 1: Azidation of TCMP

-

Dissolve TCMP (10 mmol) and

(45 mmol) in 50 mL of anhydrous DMF. Heat at 90 °C for 24 hours. (Caution: Keep the reaction slightly basic to prevent the formation of highly toxic and explosive hydrazoic acid). -

Extract with ethyl acetate/water. Dry the organic layer over

and concentrate. -

Validation: Confirm quantitative conversion via FTIR. The C–Cl stretch at 730 cm

must completely disappear, replaced by a strong azide anti-symmetric stretch at ~2100 cm

Step 2: CuAAC Click Reaction

-

Combine the tri-azide core (1.0 eq), propargyl 2-bromoisobutyrate (3.3 eq), and PMDETA (0.3 eq) in THF.

-

Degas via three freeze-pump-thaw cycles. Add CuBr (0.3 eq) under a nitrogen atmosphere.

-

Stir at room temperature for 12 hours. Pass through a neutral alumina column to remove the copper catalyst.

-

Validation:

NMR should reveal the appearance of the triazole proton at ~7.8 ppm, confirming the formation of the tri-functional ATRP macroinitiator[4].

Step 3: Core-First ATRP of MMA

-

Mix the macroinitiator, methyl methacrylate (MMA), CuBr, and PMDETA in anisole.

-

Degas and heat to 90 °C for 4 hours.

-

Terminate by exposing the mixture to air, dilute with THF, filter through alumina, and precipitate in methanol.

Quantitative Data Summary

The table below summarizes the critical impact of core activation on polymerization control. Direct use of TCMP leads to poor efficiency and broad dispersity, whereas AgOTf activation and CuAAC modification yield highly controlled architectures.

| Core Activation Strategy | Polymerization Pathway | Target Monomer | Initiator Efficiency ( | Dispersity (Ð) | Reaction Time |

| None (Direct TCMP) | CROP | 2-Ethyl-2-oxazoline | < 40% | > 1.60 | 48 h (Thermal) |

| AgOTf (In situ Triflate) | CROP | 2-Ethyl-2-oxazoline | > 95% | < 1.15 | 15 min (Microwave) |

| CuAAC (Tri-Azide Core) | ATRP | Methyl Methacrylate | > 98% | < 1.10 | 4 h (Thermal) |

References

- Laetitia Plet, et al. "Controlled star poly(2-oxazoline)

- Joon Hee Jo, et al. "Poly(2-oxazoline)-based core crosslinked star polymers via a combined cationic ring opening polymerization and click chemistry approach".

- "Macromolecular architectures by living and controlled/living polymeriz

- "Photoreaction of anthracenyl phosphine oxides: Usual reversible photo- and heat-induced emission switching, and unusual oxidative P C bond cleavage".

Sources

Dendrimer synthesis with 1,1,1-Tris(chloromethyl)propane as a branching unit

Application Note: High-Efficiency Dendrimer Synthesis Using 1,1,1-Tris(chloromethyl)propane (TCMP) Cores

Part 1: Executive Summary & Strategic Rationale

Abstract

This guide details the synthetic protocols for utilizing 1,1,1-Tris(chloromethyl)propane (TCMP) as a robust, tri-functional (

The "Neopentyl Challenge"

The primary technical barrier in using TCMP is the steric hindrance at the electrophilic centers. The chloromethyl groups are attached to a quaternary carbon (neopentyl position), rendering them exceptionally sluggish in standard

-

Standard Protocol Failure: Simple reflux with nucleophiles in acetone often results in incomplete substitution (e.g., mono- or di-substituted defects).[1]

-

The Solution: This guide employs Phase Transfer Catalysis (PTC) and Finkelstein Activation (in situ iodination) to overcome the neopentyl barrier, ensuring >98% core functionalization.

Part 2: Chemical Strategy & Mechanism

To successfully utilize TCMP, we must manipulate the transition state energy of the substitution reaction. We employ two dominant strategies:

-

Route A: The Robust Ether Scaffold (Williamson Ether Synthesis). Best for creating chemically inert polyether dendrimers (Fréchet-type).[1]

-